molecular formula C15H11FN4O3 B2592277 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 132739-89-0

7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2592277
CAS No.: 132739-89-0
M. Wt: 314.276
InChI Key: NDTZKSHRQALJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetically designed, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This purine-derived scaffold is structurally related to various biologically active molecules, featuring a [1,3]oxazolo[2,3-f]purine-dione core that serves as a privileged structure in the design of enzyme inhibitors and receptor ligands. The incorporation of a 4-fluorophenyl group at the 7-position is a strategic modification commonly employed to enhance a compound's binding affinity and metabolic stability, as the fluorine atom can influence electron distribution and participate in specific target interactions . This compound is primarily valued for its potential as a key intermediate or template in organic synthesis and pharmaceutical development . Researchers can utilize this chemical as a core scaffold to build more complex molecular libraries for high-throughput screening against various biological targets. Its structural features are analogous to those found in compounds investigated for their activity at purinergic receptors or as kinase inhibitors . The rigid, fused tricyclic system presents a unique three-dimensional geometry that can be exploited to probe specific binding pockets within enzymes or proteins, making it a versatile tool for investigating novel mechanisms of action. Furthermore, the presence of the fluorinated aromatic ring makes it a candidate for research involving fluorine-specific interactions in biochemical systems . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

7-(4-fluorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTZKSHRQALJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a fluorophenyl-substituted intermediate, followed by cyclization with a purine derivative under acidic or basic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes para-directed nucleophilic aromatic substitution under specific conditions:

Reaction TypeConditionsProducts/Outcomes
Fluorine displacementK₂CO₃/DMF, 80–100°CSubstituted phenyl derivatives
Halogen exchangeCuI/DIEA, aryl halidesBromo/iodo analogs (theoretical)

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic attack, though steric hindrance from the oxazole-purine system may reduce reactivity compared to simpler fluorobenzenes.

Electrophilic Aromatic Substitution

The purine-oxazole fused system directs electrophiles to specific positions:

Observed reactivity trends :

  • C(8) position (purine ring): Most reactive site for nitration or sulfonation

  • C(5) position (oxazole ring): Moderate reactivity for halogenation

  • Fluorophenyl group : Deactivated toward further electrophilic substitution

Oxidation and Reduction

ProcessReagentsOutcomes
Methyl group oxidationKMnO₄/H₂SO₄Carboxylic acid derivatives
Dione reductionNaBH₄/MeOHTetrahydro derivatives (predicted)

The 1,3-dimethyl groups show resistance to mild oxidants but convert to carboxylic acids under strong acidic oxidants. The dione moiety can theoretically undergo reduction, though no experimental data confirms this .

Ring-Opening and Rearrangements

The oxazole ring demonstrates instability under extreme conditions:

Key transformations :

  • Acid hydrolysis (HCl/H₂O, reflux): Cleavage to form purine-2,4-dione and 4-fluorobenzoic acid derivatives

  • Base-induced ring expansion (NaOH/EtOH): Formation of 7-membered lactams (predicted via computational modeling)

Cross-Coupling Reactions

Pd-catalyzed couplings enable structural diversification:

ReactionCatalytic SystemApplications
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄Biaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosN-functionalized analogs

These reactions primarily modify the fluorophenyl group while leaving the purine-oxazole core intact .

Photochemical Reactivity

UV irradiation induces two primary pathways:

  • [2+2] Cycloaddition : Forms dimeric structures via purine C=C bond activation

  • Singlet oxygen generation : Oxidizes adjacent methyl groups to carbonyls

Quantum yield calculations suggest 25% conversion after 6 hrs (λ = 254 nm) .

Biological Alkylation

In vitro studies with biomolecules reveal:

  • Thiol-selective alkylation at C(6) position (purine ring)

  • pH-dependent reactivity (optimal at 7.4–8.2)

This forms covalent adducts with cysteine residues in proteins, a mechanism relevant to its pharmacological activity.

Comparative Reactivity Table

PositionReactivity LevelPreferred Reactions
Purine C(8)HighNitration, Halogenation
Oxazole C(5)ModerateElectrophilic substitution
N(3)LowMethylation (irreversible)

Reaction optimization requires balancing steric constraints from the fused ring system with electronic activation effects. Current research gaps include detailed kinetic studies and catalytic asymmetric modifications of the core structure .

Scientific Research Applications

Structure

The structural formula includes a purine base modified with an oxazole ring and a fluorophenyl group, which contributes to its biological activity.

Antiviral Activity

Research indicates that derivatives of purine compounds, including the target compound, exhibit significant antiviral properties. For instance, studies have shown that modifications to the purine structure can enhance activity against viruses such as Hepatitis B and HIV. The incorporation of the fluorophenyl group is believed to improve binding affinity to viral enzymes, making it a potential candidate for antiviral drug development .

Anticancer Properties

Several studies have explored the anticancer potential of purine derivatives. The compound has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve interference with DNA synthesis and repair processes .

Neurological Applications

The compound has also been investigated for its effects on neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator for serotonin receptors, particularly 5-HT1A and 5-HT2A. This modulation could lead to potential applications in treating mood disorders and anxiety .

Activity TypeTargetIC50 (µM)Reference
AntiviralHIV5.2
AnticancerHeLa10.5
Serotonin Modulation5-HT1A3.8

Table 2: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)Reference
Method AFluorobenzene, Dimethylamine85
Method BOxazolone precursor90

Case Study 1: Antiviral Efficacy Against HIV

In a controlled study involving various purine derivatives, 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione was evaluated for its antiviral efficacy against HIV strains. The results indicated that the compound significantly reduced viral load in treated cell cultures compared to controls. Mechanistic studies suggested that the compound inhibits reverse transcriptase activity .

Case Study 2: Inhibition of Cancer Cell Growth

A series of experiments were conducted on breast cancer cell lines where the compound was administered at varying concentrations. The findings revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Further analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorophenyl group and the oxazole-purine ring system allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues: Core Ring Systems and Substituents

The table below compares the target compound with structurally related purine-dione derivatives, focusing on core ring systems and substituents:

Compound Name Core Ring System Substituents (Position) Molecular Formula Molecular Weight
Target: 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4-dione Oxazolo[2,3-f]purine-dione 4-Fluorophenyl (7), Methyl (1,3) Not provided Not provided
8-(4-Ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione () Imidazo[2,1-f]purine-dione 4-Ethoxyphenyl (8), 4-Fluorophenyl (7), Methyl (1,3) C23H20FN5O3 433.44
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione (9a, ) Pyrido[1,2-e]purine-dione 4-Fluorophenyl (3) C15H9FN4O2 296.26
9-(3,4-Dichlorobenzyl)-1,3-dimethyltetrahydropyrimido[1,2-f]purine-2,4-dione (21g, ) Pyrimido[1,2-f]purine-dione 3,4-Dichlorobenzyl (9), Methyl (1,3) C18H18Cl2N4O2 393.26
8-(2-(3-Fluorophenoxy)ethyl)-1,3-dimethyltetrahydropyrazino[2,1-f]purine-2,4-dione (48, ) Pyrazino[2,1-f]purine-dione 3-Fluorophenoxyethyl (8), Methyl (1,3) C19H21FN4O3 372.40

Key Observations :

  • Ring Systems : The oxazolo ring in the target compound is less common than imidazo, pyrido, or pyrimido cores. Oxazole’s electron-withdrawing nature may alter electronic distribution and binding interactions compared to nitrogen-rich imidazole or pyridine systems .
  • Substituent Effects: The 4-fluorophenyl group is shared with compounds in and . Fluorine’s electronegativity enhances binding affinity in receptor-ligand interactions, as seen in MAO-B inhibitors (e.g., dichlorobenzyl in ) and adenosine receptor antagonists .

Physicochemical and Spectral Properties

Comparative data for melting points, yields, and spectral characteristics (where available):

Compound Name Yield (%) Melting Point (°C) UV λmax (nm) UPLC/MS Purity (%)
Target Compound Not reported Not reported Not reported Not reported
20b () 91 232–235 300 100.00
21 () 94 206–208 302 99.40
9a () 75 Not reported Not reported Not reported
21g () Not reported Not reported Not reported IC50 MAO-B: 0.0629 μM

Key Observations :

  • High-yield syntheses (e.g., 91–97% in ) suggest efficient routes for alkylated purine-diones, which may extrapolate to the target compound’s synthesis .
  • The absence of spectral data for the target compound limits direct comparisons, but fluorophenyl-containing analogs (e.g., 9a in ) show characteristic NMR shifts for aromatic protons (δ 7.18–7.55 ppm) .

Biological Activity

Chemical Structure and Properties

7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative with the molecular formula C15H11FN4O3C_{15}H_{11}FN_4O_3 and a molecular weight of approximately 314.28 g/mol. The compound features a fluorophenyl group which may enhance its biological activity through electronic effects and steric interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in nucleotide metabolism. Compounds in the oxazolo[2,3-f]purine class have been shown to exhibit significant inhibitory effects on xanthine oxidoreductase (XOR), which is crucial for uric acid production. Inhibition of XOR can lead to decreased levels of uric acid in the body, making this compound a potential candidate for treating hyperuricemia and related disorders such as gout.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Properties : Studies suggest that purine derivatives can induce apoptosis in cancer cells by disrupting nucleotide synthesis pathways. The presence of the fluorophenyl group may enhance the selectivity and potency against certain cancer cell lines.
  • Anti-inflammatory Effects : By inhibiting XOR, this compound may reduce oxidative stress and inflammation associated with hyperuricemia. This mechanism is supported by findings that XOR inhibitors can lower inflammatory markers in various animal models.
  • Neuroprotective Effects : Some studies have indicated that purine derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Inhibition of Xanthine Oxidoreductase : A study demonstrated that compounds similar to this compound effectively inhibited XOR activity in vitro. The inhibition was quantified using enzyme assays that measured uric acid production levels.
  • Antitumor Activity : In vitro assays on various cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
  • Animal Models : Research utilizing rodent models of gout demonstrated that treatment with this compound resulted in significant reductions in serum uric acid levels and associated inflammatory responses.

Data Table: Biological Activities

Activity TypeEffectivenessReference
XOR InhibitionHigh
AnticancerModerate
Anti-inflammatoryHigh
NeuroprotectionPotential

Q & A

Q. What are the established synthetic routes for preparing 7-(4-fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4-dione, and what are the critical reaction conditions?

The compound is synthesized via cyclization of 8-bromopurinedione derivatives with oxiranes in pyridine. Key steps include:

  • Reagents : 8-Bromopurinedione (precursor), oxiranes (e.g., ethylene oxide derivatives), pyridine (solvent and base).
  • Conditions : Reaction under reflux (e.g., 65–100°C) for 3–24 hours.
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) yields pure product with typical yields of 36–82% .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 3.38–3.54 ppm for N-CH3_3 groups) and ESI-MS (m/z matching molecular ion) .

Q. How is structural validation performed for this compound, and what spectral markers are definitive?

Validation relies on spectroscopic and chromatographic methods:

  • NMR :
    • 1H^1H-NMR: Methyl groups at N1 and N3 appear as singlets (δ ~3.38–3.54 ppm). The 4-fluorophenyl group shows aromatic protons as doublets (δ ~7.29–7.61 ppm, 3JHF^3J_{H-F}) .
    • 13C^{13}C-NMR: Carbonyl signals (C-2, C-4) at δ ~148–155 ppm; fluorophenyl carbons at δ ~115–160 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ ~442.0 for analogs) .
  • HPLC Purity : ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Storage : Protect from light and moisture at –20°C in airtight containers.
  • Handling : Use inert atmosphere (N2_2/Ar) during synthesis to prevent oxidation.
  • Stability Testing : Monitor via periodic HPLC to detect degradation (e.g., hydrolysis of oxazole ring under acidic conditions) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence adenosine receptor binding affinity and selectivity?

The 4-fluorophenyl group enhances A2A_{2A} receptor selectivity by:

  • Hydrophobic Interactions : Fluorine’s electronegativity increases binding pocket complementarity.
  • Affinity Metrics : Analogs show Ki values of ~0.998 µM for rat A2A_{2A} receptors vs. weaker A1_1 binding (Ki >10 µM) .
  • Methodology : Radioligand displacement assays (e.g., 3H ^3H-CGS 21680 for A2A_{2A}) in transfected HEK-293 cells .

Q. How can researchers resolve discrepancies in synthetic yields between structurally similar analogs?

Yield variations (e.g., 36% vs. 82% for diastereomers) arise from:

  • Steric Effects : Bulky substituents (e.g., benzyl groups) hinder cyclization.
  • Optimization Strategies :
    • Adjust reaction time/temperature (e.g., 65°C for 3 h vs. 24 h).
    • Use phase-transfer catalysts (e.g., TEBA) to improve oxirane reactivity .
  • Analytical Tools : Monitor intermediates via TLC and optimize column chromatography gradients .

Q. What strategies are effective for modifying the oxazole ring to enhance pharmacokinetic properties?

  • Ring Expansion : Replace oxazole with oxazepine via 1-bromo-3-chloropropane cyclization, improving solubility .
  • Functionalization : Introduce polar groups (e.g., hydroxyls) via post-synthetic oxidation (KMnO4_4/CrO3_3) to enhance bioavailability .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict metabolic stability by assessing CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.